2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid is a fluorinated amino acid derivative bearing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s structure features a butanoic acid backbone with a difluoro substitution at the β-carbon (C3), which imparts unique electronic and steric properties. These modifications enhance metabolic stability and influence peptide conformation, making it valuable in medicinal chemistry and bioconjugation applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO4/c1-19(20,21)16(17(23)24)22-18(25)26-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQGOAXGLIUBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Coupling: The final step involves coupling the fluorinated intermediate with the desired butanoic acid derivative under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It participates in peptide bond formation through amide coupling reactions.
Substitution Reactions: The fluorine atoms can be involved in nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or EDC with NHS in anhydrous solvents.
Fluorination: DAST or Deoxo-Fluor in anhydrous solvents at low temperatures.
Major Products
The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of fluorinated peptides, which are valuable in studying protein interactions and stability.
Medicinal Chemistry: Fluorinated amino acids are used to enhance the metabolic stability and bioavailability of peptide-based drugs.
Biological Studies: The compound is used in the development of fluorinated probes for imaging and diagnostic applications.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino function during synthesis, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atoms can influence the compound’s reactivity and stability, enhancing the properties of the resulting peptides or materials.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 3,3-difluoro substitution increases electrophilicity at the β-carbon, enhancing resistance to enzymatic degradation compared to non-fluorinated analogs .
- Steric Effects: Bulky substituents like diphenyl (C₃₀H₂₅NO₄) or tert-butyldisulfanyl (C₂₂H₂₅NO₄S₂) reduce conformational flexibility, impacting peptide folding and binding affinity .
- Hydrogen-Bonding Capacity: The 3-hydroxy-3-methyl analog (C₂₀H₂₁NO₅) can participate in hydrogen bonding, improving solubility in polar solvents .
Physicochemical Properties
- Solubility: Fluorinated derivatives (e.g., C₁₉H₁₇F₂NO₄, C₂₅H₂₁F₂NO₄) exhibit lower aqueous solubility due to hydrophobicity but improved lipid membrane permeability, advantageous for blood-brain barrier penetration in drug design .
- Acidity: The difluoro group (pKa ~1.5–2.5) increases the α-amino group’s acidity compared to non-fluorinated analogs (pKa ~3.0–4.0), altering deprotection kinetics in SPPS .
- Thermal Stability: Aromatic substituents (e.g., diphenyl, C₃₀H₂₅NO₄) enhance thermal stability, with decomposition temperatures exceeding 250°C, while sulfur-containing analogs (e.g., C₂₂H₂₅NO₄S₂) are sensitive to oxidative conditions .
Stereochemical Considerations
- Enantioselectivity: The (R)- or (S)-configuration at C2 (e.g., C₂₅H₂₁F₂NO₄ vs. C₂₄H₂₀F₂NO₄) significantly impacts biological activity. For instance, (R)-enantiomers often show higher receptor affinity in chiral environments .
- Crystallography : SHELX software is frequently used to resolve stereochemistry in these compounds, with Rogers’ η parameter aiding in enantiomorph-polarity estimation .
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid, commonly referred to as Fmoc-difluorobutanoic acid, is a compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group and difluorobutanoic acid backbone, makes it a valuable tool in peptide synthesis and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.34 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F2NO4 |
| Molecular Weight | 361.34 g/mol |
| Appearance | Solid |
| Purity | ≥ 98% |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Peptide Synthesis
Fmoc-difluorobutanoic acid is primarily employed as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection during the synthesis process, facilitating the formation of complex peptide structures without interfering with other functional groups. This property is crucial for synthesizing peptides with specific biological activities.
2. Drug Development
Compounds similar to Fmoc-difluorobutanoic acid are often explored for their therapeutic potential. The structural modifications introduced by the difluoro substituents can enhance the pharmacokinetic properties of drug candidates, including increased stability and bioavailability. Research indicates that fluorinated compounds can exhibit improved interactions with biological targets due to their unique electronic properties.
3. Biochemical Research
This compound is utilized in various biochemical assays to study protein interactions and functions. It serves as a model compound for understanding how amino acid derivatives interact within biological systems, providing insights into cellular mechanisms and potential therapeutic targets.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Fmoc-difluorobutanoic acid in various applications:
- Peptide Synthesis Optimization : A study demonstrated that incorporating difluoro groups into peptide backbones significantly improved yields in solid-phase peptide synthesis (SPPS) compared to non-fluorinated analogs. The enhanced reactivity and selectivity were attributed to the electronic effects of fluorine .
- Drug Design : In a comparative analysis of fluorinated versus non-fluorinated peptide drugs, researchers found that fluorinated compounds exhibited greater potency against specific biological targets, suggesting that the incorporation of Fmoc-difluorobutanoic acid could lead to more effective therapeutics .
- Protein Interaction Studies : A biochemical assay using Fmoc-difluorobutanoic acid derivatives revealed significant binding affinities with target proteins, indicating its potential as a scaffold for designing inhibitors in drug discovery .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid, and how can purity be optimized?
- Synthesis Steps :
Amino Protection : React the parent amino acid (e.g., 3,3-difluorobutanoic acid derivative) with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DCM, using a base like DIEA to protect the amino group .
Coupling Reactions : Employ carbodiimide-based reagents (e.g., DIC) with HOBt or HOAt to couple intermediates, ensuring minimal racemization .
Deprotection : Use piperidine in DMF (20–30% v/v) to remove the Fmoc group while retaining acid stability .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) achieves >95% purity. Monitor by LC-MS for mass verification .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), particularly for verifying stereochemistry and fluorine positioning .
- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR confirm backbone connectivity and Fmoc-group retention .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1520 cm (N-H bend) validate carbonyl and amide functionalities .
Q. What safety precautions are critical when handling this compound?
- Hazards : Classified under GHS as acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .
- Protocols :
- Use fume hoods, nitrile gloves, and safety goggles.
- Avoid dust formation; store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can conflicting NMR and LC-MS data be resolved during structural characterization?
- Scenario : Discrepancies between expected NMR shifts and LC-MS molecular ions may arise from incomplete purification or residual solvents.
- Resolution Steps :
Repurification : Repeat HPLC with adjusted gradients to remove impurities (e.g., residual DIEA salts) .
High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass to rule out isotopic interference from fluorine atoms .
2D NMR (COSY, HSQC) : Map fluorine-proton coupling to distinguish stereoisomers or rotamers .
Q. What strategies improve yield in microwave-assisted synthesis of fluorinated Fmoc-amino acids?
- Optimization Approaches :
- Reaction Parameters : Use microwave irradiation (50–100 W) at 60–80°C for 10–15 minutes to accelerate Fmoc protection and coupling steps .
- Solvent Selection : Anhydrous DMF or THF enhances reagent solubility and reduces side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to stabilize transition states in fluorinated intermediates .
- Yield Monitoring : Compare traditional vs. microwave methods via NMR integration or quantitative HPLC .
Q. How does the 3,3-difluoro substitution influence peptide stability in enzymatic assays?
- Mechanistic Insights :
- Steric Effects : The difluoro group restricts backbone flexibility, potentially reducing protease recognition (e.g., trypsin) .
- Electronic Effects : Fluorine’s electronegativity stabilizes adjacent carbonyls, delaying hydrolysis.
- Experimental Design :
Stability Assays : Incubate fluorinated peptides with proteases (e.g., chymotrypsin) and monitor degradation via MALDI-TOF MS .
Comparative Studies : Use non-fluorinated analogs as controls to isolate fluorine-specific effects .
Q. What computational methods predict the conformational impact of 3,3-difluoro substitution in peptide chains?
- Tools :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model fluorine’s influence on torsional angles and hydrogen bonding .
- Density Functional Theory (DFT) : Calculate rotational barriers around the C-C bond adjacent to fluorine atoms (e.g., B3LYP/6-31G* basis set) .
- Validation : Correlate simulation data with experimental CD spectra to assess α-helix or β-sheet propensity .
Methodological Considerations
Q. How to address low solubility of this compound in aqueous buffers for biological assays?
- Strategies :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- pH Adjustment : Dissolve in mildly basic buffers (pH 8–9) to deprotonate the carboxylic acid group .
- Derivatization : Introduce PEGylated or charged side chains via post-synthetic modification .
Q. What are the best practices for long-term storage to prevent Fmoc-group degradation?
- Storage Conditions :
- Temperature : -20°C under argon; avoid freeze-thaw cycles.
- Container : Amber glass vials with PTFE-lined caps to block moisture and light .
- Stability Monitoring : Periodically check by NMR for Fmoc deprotection (disappearance of δ 7.3–7.8 ppm aromatic signals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
